molecular formula C27H30N2O5 B6096489 3,4,5-triethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide

3,4,5-triethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide

Cat. No.: B6096489
M. Wt: 462.5 g/mol
InChI Key: FWRZUFXNGLCXGL-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide is a complex organic compound with potential applications in various fields of research and industry. This compound features a benzamide core substituted with triethoxy groups and a 2-methylbenzoyl amide moiety, which contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

3,4,5-triethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5/c1-5-32-23-15-19(16-24(33-6-2)25(23)34-7-3)26(30)28-20-12-10-13-21(17-20)29-27(31)22-14-9-8-11-18(22)4/h8-17H,5-7H2,1-4H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRZUFXNGLCXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline to yield the benzamide.

    Introduction of the 2-Methylbenzoyl Group: The 2-methylbenzoyl group can be introduced via an acylation reaction using 2-methylbenzoyl chloride and a suitable base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkoxy or other functional groups replacing the ethoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cell surface receptors to modulate cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-triethoxy-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
  • 4-methyl-N-[3-(2,3,5,6-tetrafluoro-4-{3-[(4-methylbenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide

Uniqueness

3,4,5-triethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of triethoxy groups and the 2-methylbenzoyl amide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

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